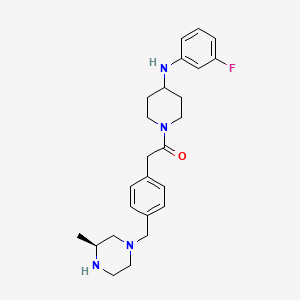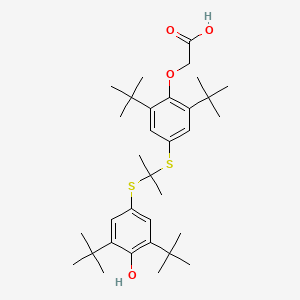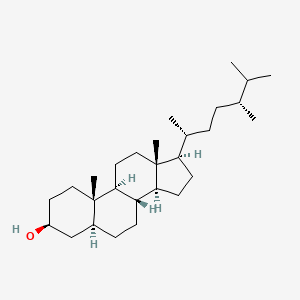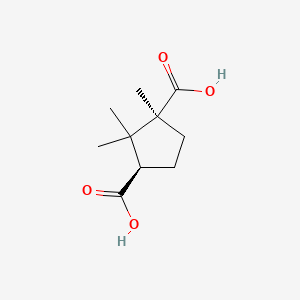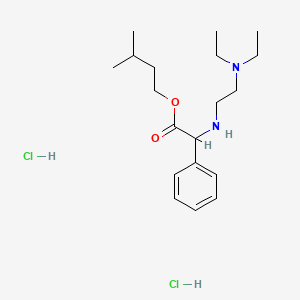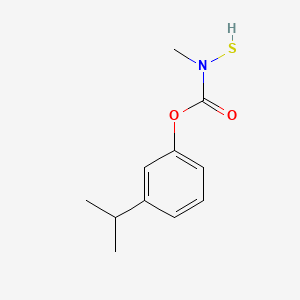
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester is a bioactive chemical.
Scientific Research Applications
Insect Control and Resistance
Carbamic acid esters, including m-isopropylphenyl methylcarbamate, are significant in insect control. Studies on the inheritance of carbamate-resistance in houseflies have shown that resistance to Isolan (a carbamate) is inherited as a partially dominant major single factor (Georghiou & Garber, 1965). Additionally, derivatives of carbamic acid are utilized as chemical agents for plant protection, controlling harmful insects and weeds (Melnikov, 1971).
Toxicity Studies
Carbamic acid esters, known for their high toxicity to mammals, have been evaluated for their intrinsic and residual contact toxicity to adult mosquitos. This includes studying derivatives of phenyl N-methylcarbamate (Hadaway, 1965).
Diuretic Effects and Stability
The diuretic effects and in vitro stability of alkyl NN-ethylene carbamates, including isopropyl esters, have been investigated, revealing significant diuretic activity in rats (James, 1965).
Enzyme Inhibition
The study of the inhibition of lipolytic enzymes by carbamic acid esters like butyl carbamic acid methyl ester, suggests potential inhibitory effects on canine liver and kidney lipases both in vitro and in vivo (Wallach & Ko, 1963).
Synthesis and Stability Studies
Research on the synthesis, stability, and bioconversion of various carbamic acid esters, including dopaminergic drugs, has been conducted to explore their potential as prodrug forms, highlighting issues of chemical and enzymatic stability (Hansen, Faarup, & Bundgaard, 1991).
Biotransformation Studies
The biotransformation of methyl isocyanate, a chemically labile mercapturic acid conjugate, in rats indicates that conjugation with glutathione represents a significant pathway of biotransformation, with implications for isocyanate-mediated toxicities (Slatter et al., 1991).
properties
CAS RN |
101491-88-7 |
|---|---|
Product Name |
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester |
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-8(2)9-5-4-6-10(7-9)14-11(13)12(3)15/h4-8,15H,1-3H3 |
InChI Key |
QPJGONVSRFMVHE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S |
Appearance |
Solid powder |
Other CAS RN |
101491-88-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



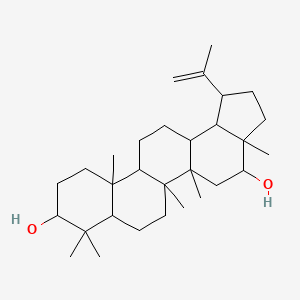
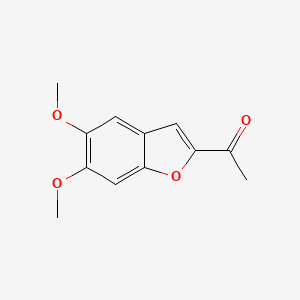
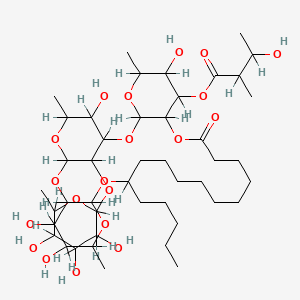
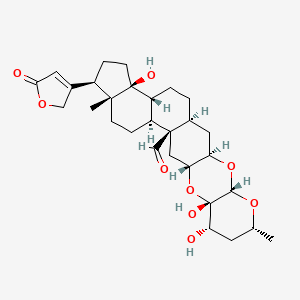
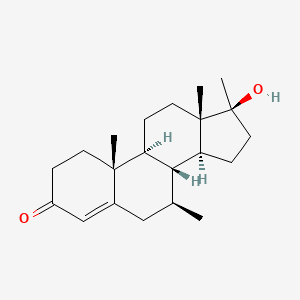
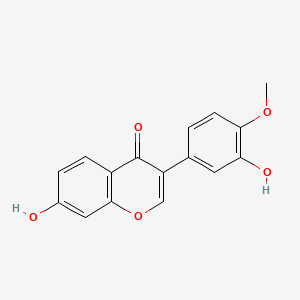
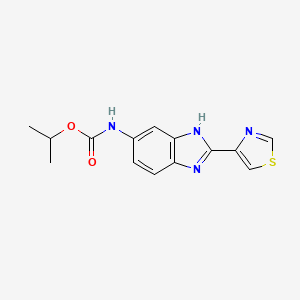
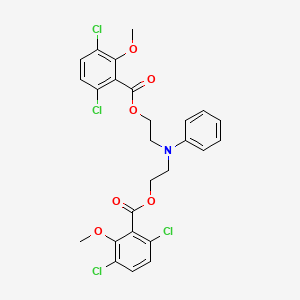
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)
